Benzyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate
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Overview
Description
Benzyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their strained ring structure, which imparts unique reactivity and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate and isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines .
Scientific Research Applications
Benzyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a building block in drug design and development.
Materials Science: The compound’s reactivity and stability make it suitable for use in the synthesis of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with applications in medicinal chemistry.
N-Benzylazetidine: A structurally similar compound with different substituents on the azetidine ring.
Uniqueness
Benzyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
benzyl 3-[2-(propan-2-ylamino)ethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)17-9-8-15-10-18(11-15)16(19)20-12-14-6-4-3-5-7-14/h3-7,13,15,17H,8-12H2,1-2H3 |
InChI Key |
RBSRHESZQVDMPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCC1CN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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